
mAChR-IN-1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor (mAChR) antagonist, with an IC50 of 17 Nm .
Synthesis Analysis
The synthesis of mAChR-IN-1 involves pharmacophore modeling and optimization by molecular docking . A series of molecules was synthesized and evaluated for preliminary pharmacological activity on rat ileum . A molecule based on benzonitrile piperazine scaffold showed good tissue relaxation and blocking of neurotransmitter ACh in the ex vivo experiment .Molecular Structure Analysis
The molecular structure of mAChR-IN-1 is designed with the help of computer-aided drug designing techniques . The molecule showed 77% blocking at 112 μM concentration in the ex vivo evaluation on rat ileum .Physical And Chemical Properties Analysis
The physical and chemical properties of mAChR-IN-1 hydrochloride include a molecular weight of 524.83 . It is a solid substance that should be stored at -80/-20 degrees Celsius, away from moisture and light .科学的研究の応用
Differential Regulation of PI Hydrolysis and Adenylyl Cyclase by Muscarinic Receptor Subtypes
Muscarinic acetylcholine receptors (mAChRs) activate G proteins to regulate ion channels and generate second messengers via phosphoinositide (PI) and adenylyl cyclase systems. Different mAChR subtypes show varied functional specializations (Peralta et al., 1988).
Diversity of Structure, Signaling, and Regulation within mAChRs
mAChRs modulate various signal transduction pathways. The five identified mAChR members show homology in their hydrophobic membrane domains, with distinct cytoplasmic domains that determine receptor/G protein interaction and contain phosphorylation sites (Hosey, 1992).
Selective Coupling with K+ Currents of mAChR Subtypes
Different mAChR subtypes, when expressed in NG108-15 cells, showed varied abilities to mediate phosphoinositide hydrolysis and regulate different types of K+ currents (Fukuda et al., 1988).
mAChRs as Agonist-Dependent Oncogenes
Certain mAChR subtypes, when expressed in NIH 3T3 cells and stimulated with carbachol, demonstrated transformation capabilities, indicating their potential role as conditional oncogenes (Gutkind et al., 1991).
Stimulation of Phospholipase D Activity in Human Neuroblastoma Cells by mAChRs
In human neuroblastoma LA-N-2 cells, mAChRs are coupled to both phosphoinositide-specific phospholipase C (PLC) and phospholipase D (PLD). This coupling is not dependent on protein kinase C for stimulation by mAChR activation (Sandmann & Wurtman, 1991).
Role of M2 and M3 mAChR Subtypes in Modulation of Bladder Afferent Activity
M2 mAChR subtype plays a significant role in the modulation of bladder afferent activity, which contributes to bladder overactivity. This suggests the potential of targeting M2 mAChR for treating overactive bladder conditions (Matsumoto et al., 2008).
mAChR Activation Modulates DNA Synthesis and CD40 Expression in Fibroblast Cells
Human fibroblast cells stimulated with carbachol show changes in DNA synthesis, inositol phosphates production, and CD40 expression, mediated by M3 and M1 mAChRs. This provides insights into the parasympathetic muscarinic system's role in human fibroblast function (Casanova et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQCDPVLUEOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mAChR-IN-1 hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)
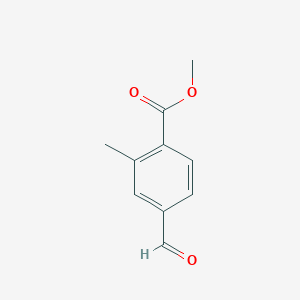
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
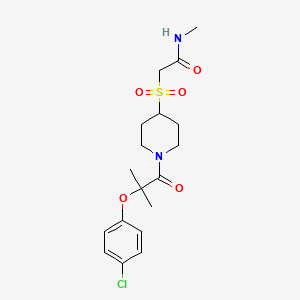
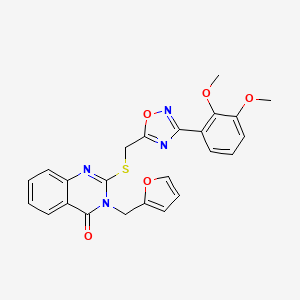
![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)
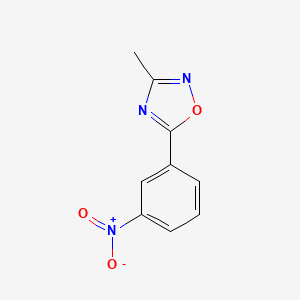
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)

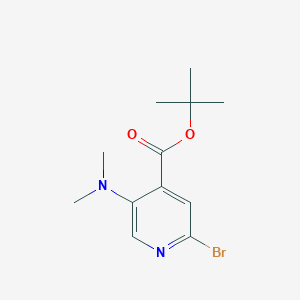
![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)